molecular formula C23H23N3O2S2 B2887086 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877653-37-7

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2887086
CAS No.: 877653-37-7
M. Wt: 437.58
InChI Key: ZVESCXYTYFUXKV-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A thioether linkage.
  • Dimethylphenyl and p-tolyl substituents.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from thienopyrimidine structures have shown effectiveness against various bacterial strains. In particular, the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency. In tests against Staphylococcus aureus and Escherichia coli, compounds with similar frameworks exhibited minimum inhibitory concentrations (MICs) as low as 0.91 μM .
CompoundMIC (μg/mL)Target Bacteria
Compound A0.91E. coli
Compound B50M. smegmatis
Compound C15.62C. albicans

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

  • The thienopyrimidine nucleus is crucial for biological activity.
  • Substituents on the aromatic rings significantly influence potency; for example, a 4-methoxyphenyl group has been associated with increased antibacterial effects compared to other substituents .

Key Findings :

  • Hydrophobic Side Chains : Enhance antimicrobial activity.
  • Electron-Withdrawing Groups : Generally increase potency.
  • Flexible Side Chains : Critical for maintaining activity against resistant strains.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of synthesized thienopyrimidine derivatives against resistant bacterial strains. The results indicated that derivatives similar to our compound displayed broad-spectrum activity, particularly against Gram-positive bacteria .

Study 2: Antitubercular Activity

In another investigation focusing on antitubercular properties, compounds structurally related to our target were tested against Mycobacterium smegmatis. The most potent derivative showed an MIC of 50 μg/mL, indicating promising potential for further development in treating tuberculosis .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-4-6-17(7-5-14)24-20(27)13-30-23-25-19-8-9-29-21(19)22(28)26(23)18-11-15(2)10-16(3)12-18/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESCXYTYFUXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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